Lithium 2-thienylcyanocuprate 0.25M

Catalog No.
S1494994
CAS No.
112426-02-5
M.F
C5H3CuLiNS-
M. Wt
179.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium 2-thienylcyanocuprate 0.25M

CAS Number

112426-02-5

Product Name

Lithium 2-thienylcyanocuprate 0.25M

IUPAC Name

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide

Molecular Formula

C5H3CuLiNS-

Molecular Weight

179.7 g/mol

InChI

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1

InChI Key

JJLOJRQQDZIYQO-UHFFFAOYSA-N

SMILES

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu]

Canonical SMILES

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu]

Organic Synthesis and Catalysis

Specific Scientific Field

Organic chemistry and catalysis.

Summary of Application

Lithium 2-thienylcyanocuprate solution serves as a versatile reagent in organic synthesis. It participates in various cross-coupling reactions, including the Sonogashira coupling, Stille coupling, and Negishi coupling. These reactions allow the formation of carbon-carbon (C-C) bonds, enabling the construction of complex organic molecules.

Results

These coupling reactions yield diverse organic compounds, such as biaryl derivatives, natural product analogs, and functionalized molecules. Researchers have reported high yields and excellent selectivity using lithium 2-thienylcyanocuprate solution as a key component in these transformations .

OLED (Organic Light-Emitting Diode) Fabrication

Specific Scientific Field

Materials science and optoelectronics.

Summary of Application

Lithium 2-thienylcyanocuprate solution plays a crucial role in the synthesis of copper(I) complexes used as hole-transporting materials in OLEDs. These complexes enhance charge injection and transport, leading to improved device performance.

Experimental Procedures

Results

OLEDs incorporating copper(I) complexes exhibit enhanced efficiency, reduced operating voltage, and prolonged device lifetime. The use of lithium 2-thienylcyanocuprate solution contributes to the development of efficient OLEDs for displays and lighting applications .

Photovoltaic Devices

Specific Scientific Field

Solar energy conversion.

Summary of Application

Researchers explore lithium 2-thienylcyanocuprate solution as a potential hole-transport material in organic solar cells (OSCs). These materials facilitate charge transport from the light-absorbing layer to the electrode.

Experimental Procedures

Results

Lithium 2-thienylcyanocuprate solution-based OSCs exhibit improved charge extraction, reduced recombination losses, and enhanced power conversion efficiency. Researchers continue to optimize these materials for sustainable energy applications .

Lithium 2-thienylcyanocuprate is an organometallic compound characterized by its unique molecular structure, which includes lithium, copper, nitrogen, sulfur, and carbon atoms. The compound is often represented by the molecular formula C5H3CuLiNS\text{C}_5\text{H}_3\text{CuLiNS} and is typically found in a solution form with a concentration of 0.25 M in tetrahydrofuran. Its structural representation can be denoted through various notations, including the Simplified Molecular Input Line Entry System (SMILES) notation: [Li]N=C=[Cu]c1cccs1[Li]N=C=[Cu]c1cccs1 . This compound is notable for its role as a nucleophile in organic synthesis, participating in significant

LiTC acts as a nucleophilic reagent due to the negative charge density on its α-carbon. This negative charge allows the α-carbon to attack the electrophilic β-carbon of α,β-unsaturated carbonyl compounds. The copper atom in LiTC helps to activate the α-carbon and stabilize the intermediate formed during the reaction [].

  • LiTC is a flammable and irritant compound. It can be harmful upon inhalation, ingestion, or skin contact [].
  • LiTC solution reacts with water, releasing toxic hydrogen cyanide gas.
  • Always handle LiTC with proper personal protective equipment (PPE) including gloves, goggles, and a fume hood [].
, particularly nucleophilic additions and coupling reactions. It serves as a crucial reagent in organic synthesis, allowing for the formation of carbon-carbon bonds. For example, it can react with electrophiles to produce diverse organic compounds. The mechanism of action involves its nucleophilic properties, which enable it to attack electrophilic centers in other molecules .

The synthesis of Lithium 2-thienylcyanocuprate typically involves the reaction between 2-thienyllithium and copper(I) cyanide. This reaction is generally conducted under inert atmospheres to prevent oxidation and moisture interference, which could compromise yield and purity. The method is known for producing high yields of Lithium 2-thienylcyanocuprate, making it suitable for both laboratory and industrial applications .

Lithium 2-thienylcyanocuprate has a broad spectrum of applications across various scientific disciplines:

  • Organic Synthesis: It is widely used as a reagent for constructing complex organic molecules.
  • Catalysis: Its properties make it useful in catalytic processes involving organometallic chemistry.
  • Material Science: The compound may be utilized in developing new materials or enhancing existing ones due to its unique chemical properties .

Interaction studies involving Lithium 2-thienylcyanocuprate focus on its reactivity with various electrophiles and other organometallic compounds. For instance, studies have shown that it can react with lithium naphthalenide to generate highly reactive zero-valent copper complexes . This reactivity highlights its potential utility in synthesizing novel compounds through various coupling reactions.

Lithium 2-thienylcyanocuprate shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
Lithium diorganocuprateContains two organic groups attached to copperVersatile in forming higher-order cuprates
Lithium naphthalenideKnown for reducing metal complexesMore reactive than Lithium 2-thienylcyanocuprate
Copper(I) cyanideBasic cyanide salt used in various reactionsLacks the organometallic character of Lithium 2-thienylcyanocuprate
Copper(I) bromide dimethyl sulfide complexInvolves copper and bromide with dimethyl sulfideDifferent halogen and ligand environment

Lithium 2-thienylcyanocuprate stands out due to its specific thienyl group and its application as a nucleophile in organic synthesis, which may not be as pronounced in other similar compounds.

Origins of Gilman Reagents

The discovery of organocuprates traces back to the pioneering work of Henry Gilman in the mid-20th century, who first synthesized lithium dimethylcuprate ($$ \text{Li}[(\text{CH}3)2\text{Cu}] $$) by reacting methyllithium with copper(I) iodide. These early cuprates demonstrated unprecedented selectivity in alkylation and conjugate addition reactions, surpassing the reactivity of Grignard and organolithium reagents. By the 1980s, advancements in cuprate chemistry led to the development of "higher-order" cyanocuprates, such as $$ \text{Li}2[\text{CuR}2\text{CN}] $$, which exhibited enhanced stability and reactivity.

Lithium 2-thienylcyanocuprate emerged as a derivative of these innovations, combining the electron-rich thiophene ligand with the cyanide-modulated copper center. Its synthesis typically involves the reaction of 2-thienyllithium with copper(I) cyanide in THF under inert conditions. This method ensures high yields while minimizing side reactions, a critical factor for industrial-scale applications.

Structural Evolution and Controversies

The structure of cyanocuprates has been a subject of debate. Early proposals by Lipshutz suggested that cyanide ligands in higher-order cuprates ($$ \text{Li}2[\text{CuR}2\text{CN}] $$) coordinate directly to copper, enhancing nucleophilicity. However, Bertz and coworkers contested this model, arguing through NMR and X-ray studies that cyanide remains bound to lithium, forming a contact ion pair with the cuprate core. For lithium 2-thienylcyanocuprate, EXAFS analyses indicate a linear coordination geometry at copper, with the thienyl and cyanide ligands occupying axial positions. This configuration stabilizes the reagent and facilitates its nucleophilic character.

Dates

Modify: 2023-08-15

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